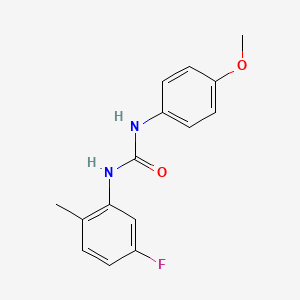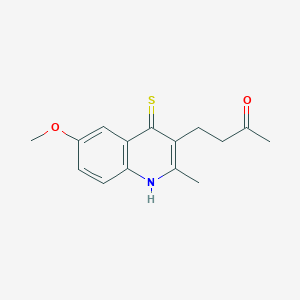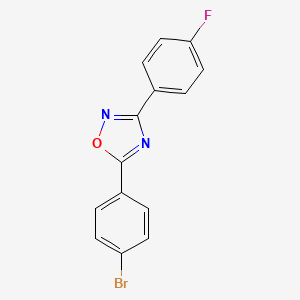
N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide), commonly known as NDI, is a small molecule that has gained significant attention in the scientific community due to its unique properties. NDI has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research.
Mécanisme D'action
NDI exerts its biological effects by binding to specific targets in the body. In cancer cells, NDI binds to DNA and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. In Alzheimer's disease, NDI binds to amyloid-beta peptides and prevents their aggregation into toxic plaques.
Biochemical and Physiological Effects:
NDI has been shown to have several biochemical and physiological effects in the body. In cancer cells, NDI induces DNA damage and cell cycle arrest, leading to apoptosis. In Alzheimer's disease, NDI prevents the formation of toxic amyloid plaques and reduces inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
NDI has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, NDI also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on NDI. One direction is the development of NDI-based materials for various applications such as organic electronics, energy storage, and catalysis. Another direction is the exploration of NDI as a potential therapeutic agent for various diseases. Finally, the development of new synthesis methods for NDI and its derivatives is also an important future direction for the research on NDI.
Conclusion:
In conclusion, NDI is a small molecule that has gained significant attention in the scientific community due to its unique properties. NDI has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research. NDI has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, NDI also has some limitations, such as its low water solubility and potential toxicity at high concentrations. There are several future directions for the research on NDI, including the development of NDI-based materials, the exploration of NDI as a potential therapeutic agent, and the development of new synthesis methods for NDI and its derivatives.
Méthodes De Synthèse
NDI can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki coupling is the most commonly used method for synthesizing NDI due to its simplicity and high yield. The reaction involves the coupling of 1,5-dibromo-2-nitrobenzene with 5-ethyl-3-thiophenecarboxylic acid in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
NDI has been extensively studied for its potential applications in various scientific fields. In organic electronics, NDI has been used as a building block for the synthesis of organic semiconductors. NDI-based semiconductors have shown promising results in the development of high-performance organic field-effect transistors and organic photovoltaics.
In materials science, NDI has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. NDI-based materials have shown excellent properties such as high thermal stability, good solubility, and high electron affinity.
In biomedical research, NDI has been studied for its potential applications as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. NDI has been shown to inhibit the growth of cancer cells and prevent the formation of amyloid plaques in Alzheimer's disease.
Propriétés
IUPAC Name |
5-ethyl-N-[5-[(5-ethylthiophene-3-carbonyl)amino]naphthalen-1-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-3-17-11-15(13-29-17)23(27)25-21-9-5-8-20-19(21)7-6-10-22(20)26-24(28)16-12-18(4-2)30-14-16/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZBMDCHRRZBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CSC(=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)

![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)




![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)